

Structure-Activity Relationship of 3',4'-Dichlorocyclohexanecarboxanilide Analogues: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3',4'- Dichlorocyclohexanecarboxanilide
CAS No.:	15907-85-4
Cat. No.:	B1295400

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Executive Summary

3',4'-Dichlorocyclohexanecarboxanilide (CAS: 15907-85-4) represents a critical lipophilic amide scaffold bridging agrochemical and pharmaceutical sciences. Structurally, it is the cyclohexane bioisostere of the herbicide Cyromid and the widely used Propanil. While historically significant as a Photosystem II (PSII) inhibitor in agrochemistry, recent medicinal chemistry campaigns have repurposed this N-arylcarboxamide core for 11

- Hydroxysteroid Dehydrogenase Type 1 (11
- HSD1) inhibition and antimycobacterial activity.

This guide provides a rigorous technical analysis of the structure-activity relationship (SAR), comparing the compound against industry standards (Propanil, Triclocarban) and detailing self-validating experimental protocols for synthesis and bioassay.

Chemical Architecture & Mechanism of Action[1] Structural Deconstruction

The molecule consists of three pharmacophoric domains:

- Lipophilic Tail (Cyclohexane): Provides steric bulk and hydrophobic interaction. Unlike the planar cyclopropane in Cypromid, the cyclohexane ring adopts a chair conformation, increasing the molecular volume and LogP (~4.7).
- Linker (Amide -NH-CO-): Acts as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within the binding pocket (e.g., Q_B site of D1 protein).
- Electronic Head (3,4-Dichloroaniline): A "warhead" moiety. The electron-withdrawing chlorine atoms at the meta and para positions increase the acidity of the amide proton and enhance stacking interactions with aromatic residues (e.g., Phe265 in PSII).

Mechanism of Action: Photosystem II Inhibition

In the context of herbicidal activity, **3',4'-Dichlorocyclohexanecarboxanilide** mimics Plastoquinone (

). It binds to the D1 protein of the PSII reaction center, blocking electron transport from to

. This inhibition halts ATP production and generates reactive oxygen species (ROS), leading to lipid peroxidation and cell death.

Mechanism of Action: Antimicrobial/Metabolic

In medicinal chemistry, the 3,4-dichloroaryl motif is a privileged structure.

- Antimicrobial: Disrupts bacterial cell membranes or inhibits enoyl-ACP reductase (FabI), similar to Triclocarban.
- 11

-HSD1: The amide carbonyl interacts with the catalytic triad (Ser-Tyr-Lys) of the enzyme, preventing the conversion of cortisone to cortisol.

Comparative Performance Analysis

The following table contrasts **3',4'-Dichlorocyclohexanecarboxanilide** with its primary analogues and competitors.

Feature	3',4'-Dichlorocyclohexanecarboxanilide	Cypromid (Standard)	Propanil (Standard)	Triclocarban (Antimicrobial)
Core Structure	Cyclohexane-Carboxamide	Cyclopropane-Carboxamide	Propionamide (Ethyl)	Urea (Diaryl)
Lipophilicity (LogP)	~4.7 (High)	~3.2 (Moderate)	~3.0 (Moderate)	~4.9 (High)
Primary Target	PSII / 11 -HSD1	PSII (D1 Protein)	PSII (D1 Protein)	Enoyl-ACP Reductase
Metabolic Stability	High (Steric protection)	Moderate	Low (Hydrolysis by Aryl Acylamidase)	High
Soil Half-Life	>30 days (Est.)	10-20 days	1-3 days	Persistent
Key Advantage	Enhanced lipophilicity for membrane penetration; steric bulk reduces rapid hydrolysis.	Balanced potency/mobility.	Rapid action; selective in rice (due to amidase).	Broad-spectrum antimicrobial.

Structure-Activity Relationship (SAR) Analysis

The Hydrophobic Tail (Cyclohexyl Ring)

- Effect: Replacing the ethyl group of Propanil with a cyclohexyl ring significantly increases lipophilicity.
- Causality: The larger hydrophobic surface area increases the binding affinity to the lipophilic pocket of the D1 protein but decreases water solubility, potentially limiting systemic translocation in plants.
- Optimization: Introduction of polar substituents (e.g., 4-hydroxycyclohexyl) can retain potency against 11
-HSD1 while improving metabolic clearance.

The Amide Linker

- Effect: Methylation of the amide nitrogen (N-Me) abolishes activity in PSII inhibition.
- Causality: The amide proton (N-H) is required for a critical hydrogen bond with Ser264 in the D1 protein. Loss of this donor capability destroys the pharmacophore.
- Bioisosteres: Replacement with a urea linkage (as in Diuron/Triclocarban) maintains activity but alters the optimal bond angle.

The Aromatic Head (3,4-Dichlorophenyl)

- Effect: The 3,4-dichloro substitution pattern is optimal.
 - Mono-substitution (4-Cl): Reduces potency by ~5-10 fold.
 - 3,4-Dimethyl: Drastic loss of activity.
- Causality: The chlorines provide essential electron-withdrawing effects (increasing N-H acidity) and fill specific hydrophobic pockets (Val219, Phe265). The 3,4-dichloro motif is a "Goldilocks" zone for steric fit and electronic activation.

Experimental Protocols

Synthesis: Schotten-Baumann Acylation

Objective: Synthesize **3',4'-Dichlorocyclohexanecarboxanilide** with >98% purity.

- Reagents: 3,4-Dichloroaniline (1.0 eq), Cyclohexanecarbonyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
- Procedure:
 - Dissolve 3,4-dichloroaniline in dry DCM at 0°C under atmosphere.
 - Add Triethylamine dropwise.
 - Slowly add Cyclohexanecarbonyl chloride over 30 minutes to control exotherm.
 - Warm to room temperature and stir for 4 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline spot confirms completion.
- Workup: Wash with 1N HCl (removes unreacted amine), then sat. , then brine. Dry over .
- Purification: Recrystallize from Ethanol/Water.
- Yield: Expected 85-92%. Melting Point: 162-164°C.

Bioassay: Hill Reaction Inhibition (PSII Activity)

Objective: Determine

for photosynthetic electron transport inhibition.

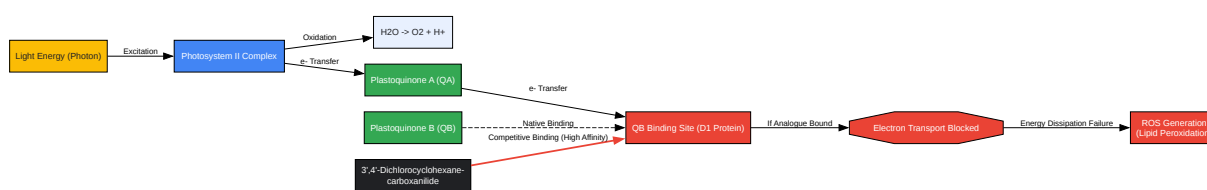
- Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8). Centrifuge at 3000g for 5 min. Resuspend pellet.
- Reaction Mixture: Chloroplast suspension (20 µg chlorophyll/mL) + DCPIP (2,6-dichlorophenolindophenol, 30 µM) as the electron acceptor.

- Treatment: Add test compound (dissolved in DMSO) at concentrations 0.01 μM to 100 μM .
- Illumination: Expose to saturating light (>500 $\mu\text{E}/\text{s}$) for 2 minutes.
- Measurement: Measure absorbance at 600 nm. DCPIP is blue (oxidized) and turns colorless (reduced) upon electron flow.
- Calculation:
 - Self-Validation: Include Diuron (DCMU) as a positive control (nM). If Diuron fails, the chloroplasts are inactive.

Visualization of Pathways

Photosystem II Inhibition Mechanism

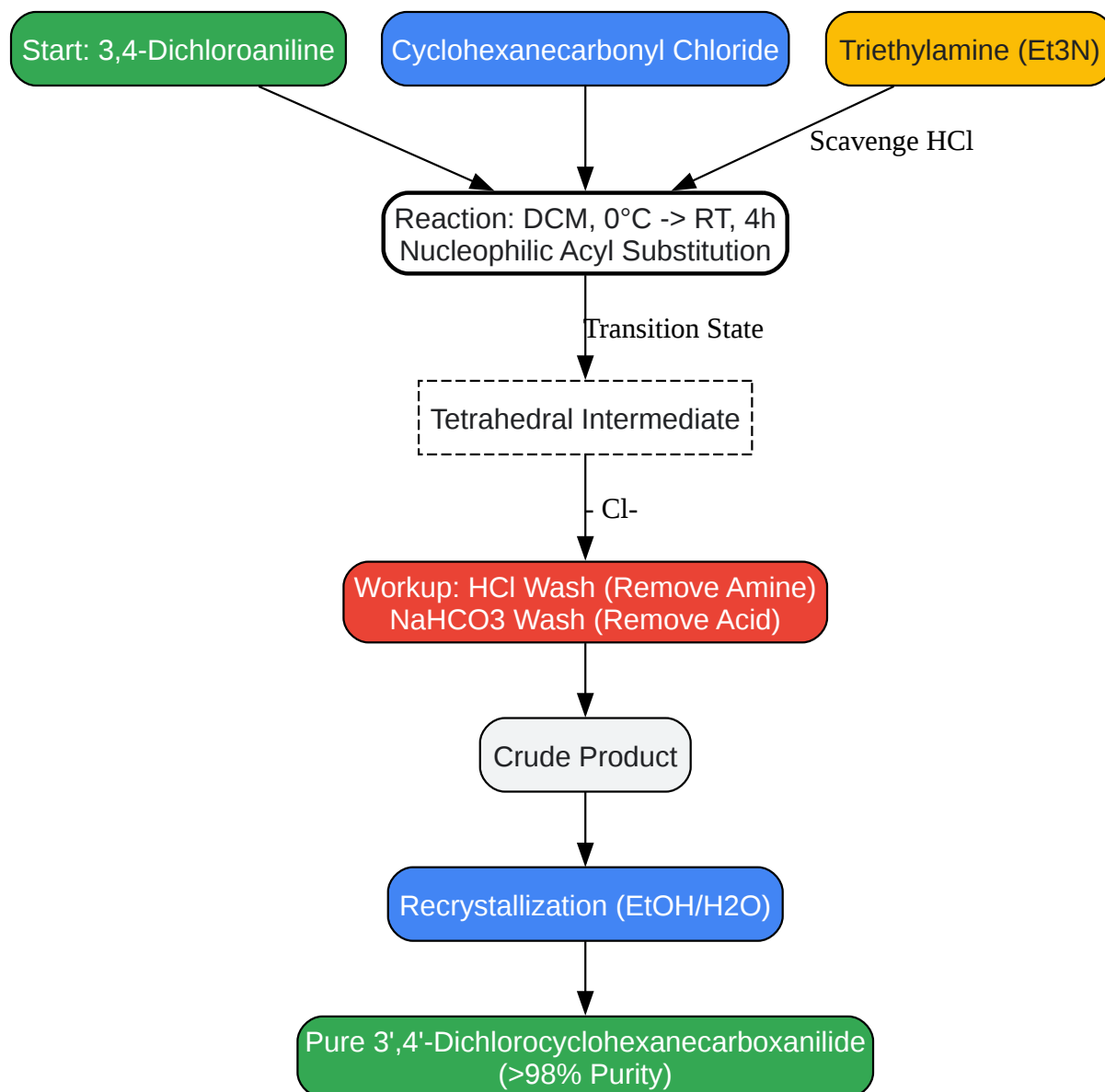
The following diagram illustrates the molecular interference of the analogue within the thylakoid membrane.



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Caption: Competitive displacement of Plastoquinone at the D1 protein Q_B site by the carboxanilide analogue.

Synthetic Workflow (Schotten-Baumann)



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Caption: Step-by-step synthetic pathway ensuring high purity via acid/base wash cycles.

References

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Sources

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